7,7-Dimethoxyoctahydroindolizine
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Overview
Description
7,7-Dimethoxyoctahydroindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, characterized by its octahydroindolizine core with two methoxy groups at the 7th position, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyoctahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride, followed by cyclization using methanesulfonic acid under reflux conditions in methanol . This method yields the desired indolizine derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethoxyoctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,7-Dimethoxyoctahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyoctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5,7-Dimethoxyindole: Known for its reactivity with aldehydes and ketones, leading to the formation of di- and tri-indolylmethanes.
7-Methoxycephalosporins: Used in the synthesis of antibiotics with effective activity against pathogenic microorganisms.
Uniqueness: 7,7-Dimethoxyoctahydroindolizine stands out due to its unique octahydroindolizine core and the presence of methoxy groups at the 7th position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
7,7-Dimethoxyoctahydroindolizine is a member of the indolizine family, which has garnered attention for its diverse biological activities. This compound's structure, characterized by a saturated indolizine framework, allows it to participate in various biochemical interactions, making it a candidate for drug development. Recent studies have highlighted its potential in anticancer therapy and other therapeutic areas.
Structure and Synthesis
The chemical structure of this compound features two methoxy groups on the 7-position of the octahydroindolizine core. The synthesis typically involves multi-step organic reactions that may include cyclization and functionalization processes to achieve the desired substitution pattern.
Anticancer Properties
Recent research has identified indolizine derivatives, including this compound, as promising anticancer agents. In vitro studies have demonstrated their antiproliferative effects against various cancer cell lines, particularly hormone-refractory prostate cancer (DU-145) and triple-negative breast cancer (MDA-MB-231) cells.
- Mechanism of Action : The cytotoxicity observed in these compounds is often attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival. The presence of methoxy groups may enhance their interaction with biological targets due to increased lipophilicity and potential hydrogen bonding capabilities.
Other Biological Activities
In addition to anticancer effects, indolizines have been reported to exhibit other biological activities:
- Antibacterial Effects : Some derivatives show activity against pathogens like Mycobacterium tuberculosis.
- Enzyme Inhibition : Indolizines can inhibit phosphatase and aromatase enzymes, which are crucial in various metabolic processes.
- Antioxidant Properties : These compounds also demonstrate potential antioxidant activity, which can mitigate oxidative stress-related damage in cells.
Case Studies and Research Findings
A comprehensive study evaluated several indolizine lactones for their anticancer properties. The findings revealed that specific structural modifications significantly influenced biological activity:
Compound | IC50 (MDA-MB-231) | IC50 (DU-145) | Selectivity Index |
---|---|---|---|
cis-4a | 67.86 ± 6.61 μM | 36.93 ± 2.58 μM | >2.14 |
cis-4b | 79.51 ± 21.84 μM | >100 μM | <2 |
cis-4f | <100 μM | <100 μM | N/A |
The data indicate that the cis isomers generally exhibit higher cytotoxicity compared to their trans counterparts. The presence of halogen substituents also plays a critical role in modulating activity; for instance, brominated analogs showed improved potency compared to fluorinated ones .
Properties
CAS No. |
62240-40-8 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
7,7-dimethoxy-2,3,5,6,8,8a-hexahydro-1H-indolizine |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)5-7-11-6-3-4-9(11)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
GBUNBYLZWXVSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN2CCCC2C1)OC |
Origin of Product |
United States |
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